Formononetin

Aryl hydrocarbon receptor CYP1B1 Estrogen metabolism

Formononetin is the optimal AhR agonist for studies requiring clean, ER-free signaling. With ERα/ERβ binding <0.01 (vs. genistein at 4/87), it eliminates ER crosstalk that confounds daidzein or genistein experiments. AhR EC50=0.13 µM. For angiogenesis: the highest HUVEC anti-proliferative potency among isoflavones (IC50 15.4 µM)—3.1-fold superior to genistein. Its distinct O-methylation kinetics enable flavonoid IVIVE modeling. Substituting with daidzein, genistein, or biochanin A introduces confounders that invalidate cross-study comparisons. Insist on authenticated formononetin.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 485-72-3
Cat. No. B1673546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormononetin
CAS485-72-3
SynonymsBiochanin B;  Formononetol Formononetin;  Formononetin;  NSC 93360;  NSC93360;  NSC-93360
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3
InChIKeyHKQYGTCOTHHOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Formononetin (485-72-3) Procurement Guide: Isoflavone with Differentiated AhR Agonist and Metabolic Stability Profile


Formononetin (CAS 485-72-3; 7-hydroxy-4'-methoxyisoflavone) is an O-methylated isoflavone phytoestrogen, predominantly isolated from red clover (Trifolium pratense) and Astragalus membranaceus [1]. Structurally, it is the 4'-methoxy derivative of daidzein, a modification that critically alters its receptor engagement, metabolic fate, and cellular activity relative to other dietary isoflavones [2]. Unlike the hydroxylated isoflavones genistein and daidzein, formononetin exhibits minimal estrogen receptor binding affinity, instead functioning as a potent aryl hydrocarbon receptor (AhR) agonist—a distinction that fundamentally redirects its downstream biological effects and necessitates careful compound selection in experimental design [3].

Formononetin (485-72-3) Cannot Be Interchanged with Daidzein, Genistein, or Biochanin A Without Experimental Re-Validation


Substituting formononetin with daidzein, genistein, or even the structurally similar biochanin A introduces confounding variables that invalidate cross-study comparisons. Despite their shared isoflavone backbone, these compounds diverge markedly in receptor activation profiles: formononetin and biochanin A are potent AhR agonists (EC50 = 0.13 μM and 0.25 μM, respectively), whereas genistein and daidzein are preferential ER agonists with minimal AhR activity [1]. This bifurcation in primary molecular targets results in opposite effects on estrogen metabolism—AhR agonists (formononetin, biochanin A) induce genotoxic CYP1B1-mediated 4-hydroxylation, while ER agonists (genistein, daidzein) downregulate detoxifying CYP1A1 expression [2]. Furthermore, formononetin's 4'-methoxy group confers distinct glucuronidation kinetics and enteric recycling behavior compared to biochanin A's 5,7-dihydroxy substitution, affecting in vivo exposure and metabolite profiles [3]. Consequently, dose-response relationships, toxicity thresholds, and mechanistic interpretations established for one isoflavone cannot be extrapolated to another without direct experimental confirmation.

Formononetin (485-72-3) Differential Evidence vs. Biochanin A, Daidzein, and Genistein


Formononetin vs. Biochanin A: Differential Induction of CYP1B1 Expression in Breast Cancer Cells

In ER-positive MCF-7 breast cancer cells, formononetin and biochanin A—both AhR agonists—exert distinct quantitative effects on CYP1B1 expression, a gene encoding the enzyme responsible for genotoxic 4-hydroxylation of estrogens. While both compounds induce CYP1B1, formononetin produces a differential magnitude of induction compared to biochanin A [1]. This quantitative difference in CYP1B1 induction translates to altered 4-MeOE1 metabolite formation, with both AhR agonists preferentially enhancing the genotoxic estrogen metabolism pathway relative to ER agonists genistein and daidzein, which downregulate CYP1A1-mediated detoxification [1].

Aryl hydrocarbon receptor CYP1B1 Estrogen metabolism Breast cancer Genotoxicity

Formononetin vs. Daidzein and Genistein: 5-Fold Superior Inhibition of Endothelial Cell Proliferation

In a head-to-head comparison of six isoflavones against human umbilical vein endothelial cells (HUVEC), formononetin demonstrated an IC50 of 15.4 μM for inhibiting cell proliferation [1]. This represents approximately 3.1-fold greater potency than genistein (IC50 = 48.3 μM) and 4.7-fold greater potency than biochanin A (IC50 = 72.5 μM). Both daidzein and genistin failed to achieve 50% inhibition at concentrations up to 100 μM [1]. Notably, formononetin was the most potent compound tested against HUVEC cells among all six isoflavones evaluated.

Angiogenesis inhibition HUVEC Anti-cancer Endothelial cells Proliferation

Formononetin vs. Daidzein: Superior Vasorelaxation Potency in Rat Aortic Rings

In isolated rat aortic rings preconstricted with phenylephrine, cumulative administration of formononetin and biochanin A produced a similar magnitude of relaxation, both substantially exceeding the vasorelaxant effect of daidzein [1]. Daidzein was the least potent among the four isoflavones tested (formononetin, biochanin A, genistein, daidzein). Mechanical removal of endothelium, L-NAME (100 μM), and methylene blue (10 μM) each suppressed formononetin-induced relaxation, confirming an endothelium- and NO-dependent mechanism [1].

Vasorelaxation Cardiovascular Endothelium-dependent Nitric oxide Aortic rings

Formononetin vs. All Major Isoflavones: Negligible Estrogen Receptor Binding Affinity Enables ER-Independent Applications

Formononetin exhibits relative binding affinity (RBA) values below 0.01 for both ERα and ERβ, ranking it as the weakest ER ligand among major dietary isoflavones [1]. In a standardized recombinant ER binding assay, the RBA ranking for ERα was glycitein > glycitin > biochanin A > formononetin; for ERβ, the ranking was biochanin A > glycitein > glycitin > formononetin [2]. By contrast, genistein displays RBA values of 4 (ERα) and 87 (ERβ), while daidzein shows RBA values of 0.1 (ERα) and 0.5 (ERβ) [1]. Formononetin's IC50 values for androgen receptor (AR) and progesterone receptor (PR) are >10 μM, indicating weak affinity across all steroid hormone receptors [3].

Estrogen receptor ERα ERβ Relative binding affinity Phytoestrogen

Formononetin vs. Biochanin A: Slower Glucuronidation Kinetics and Differential Enteric Recycling

In rat intestinal and liver microsome metabolism studies, biochanin A undergoes glucuronidation significantly faster than formononetin (p < 0.05) [1]. This kinetic difference arises from structural variation: biochanin A possesses hydroxyl groups at positions 5 and 7, whereas formononetin bears a single hydroxyl at position 7 and a methoxy group at position 4'. Intestinal microsomes glucuronidated both isoflavones faster (p < 0.05) than liver microsomes, indicating tissue-specific metabolic processing [1]. The slower glucuronidation rate of formononetin, coupled with enteric recycling via efflux transporter-enzyme coupling, prolongs its residence time in the gut and alters systemic exposure relative to biochanin A [2].

Pharmacokinetics Glucuronidation Phase II metabolism Bioavailability Enteric recycling

Formononetin (485-72-3): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


AhR-Dependent Gene Expression Studies Requiring ER-Neutral Background

Formononetin is the optimal isoflavone for aryl hydrocarbon receptor (AhR) activation studies where confounding estrogen receptor (ER) signaling must be avoided. With ERα and ERβ relative binding affinities below 0.01—compared to genistein's RBA of 4 (ERα) and 87 (ERβ)—formononetin provides a clean AhR agonist tool (EC50 = 0.13 μM) without the ER-mediated transcriptional noise introduced by genistein or daidzein [1]. This selectivity is critical for investigating AhR-ER crosstalk mechanisms, CYP1B1-mediated estrogen metabolism, and AhR-dependent cell cycle regulation in ER-responsive cell lines [2].

Angiogenesis Inhibition Assays in Endothelial Cell Models

Formononetin demonstrates the highest anti-proliferative potency against HUVEC endothelial cells among tested isoflavones, with an IC50 of 15.4 μM—3.1-fold lower than genistein (48.3 μM) and 4.7-fold lower than biochanin A (72.5 μM) [1]. This superior potency makes formononetin the compound of choice for in vitro angiogenesis inhibition studies, including tube formation assays, migration assays, and mechanistic investigations of VEGF signaling pathways. Researchers should note that daidzein is an unsuitable alternative, showing negligible inhibition (>100 μM) [1].

Vascular Pharmacology and Endothelium-Dependent Relaxation Studies

For ex vivo vascular function studies using isolated aortic ring preparations, formononetin and biochanin A produce comparable vasorelaxation magnitude, both superior to daidzein [1]. Formononetin's relaxation is mediated through both endothelium-dependent (eNOS/NO) and endothelium-independent (BKCa and KATP channel activation) pathways [2]. This dual mechanism profile distinguishes formononetin from compounds acting exclusively through a single pathway. Selection between formononetin and biochanin A should consider the differential CYP1B1 induction magnitudes in target tissues, as evidenced in Section 3 [3].

Pharmacokinetic Studies of Phase II Metabolism and Enteric Recycling

Formononetin serves as a key comparator compound for investigating how O-methylation alters flavonoid disposition. Its slower glucuronidation rate relative to biochanin A (p < 0.05) and distinct enteric recycling behavior—mediated by efflux transporter-UGT enzyme coupling—provide a tractable system for studying structure-metabolism relationships in the gut-liver axis [1]. These properties make formononetin valuable for validating in vitro-in vivo extrapolation (IVIVE) models of flavonoid pharmacokinetics and for assessing formulation strategies aimed at modulating presystemic metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formononetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.